molecular formula C21H16O B14720917 4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene CAS No. 6973-97-3

4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene

Cat. No.: B14720917
CAS No.: 6973-97-3
M. Wt: 284.3 g/mol
InChI Key: QLGDCRRXHDSRQI-UHFFFAOYSA-N
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Description

4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene is a complex organic compound characterized by its unique tetracyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in various scientific domains, including medicinal chemistry and materials science. The presence of a methoxy group and a phenyl group in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:

    Formation of the Tetracyclic Core: The tetracyclic core can be constructed through a series of cyclization reactions. For example, a Diels-Alder reaction between a suitable diene and dienophile can form the initial bicyclic structure, which can then undergo further cyclization to form the tetracyclic core.

    Introduction of the Methoxy Group: The methoxy group can be introduced through an electrophilic aromatic substitution reaction using methanol and an appropriate catalyst.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and phenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted phenyl or methoxy derivatives.

Scientific Research Applications

4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that derivatives of this compound can interact with various biological targets.

    Medicine: Explored for its potential therapeutic applications. Derivatives of this compound have been studied for their ability to modulate biological pathways involved in disease processes.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials. Its unique structure can impart desirable properties to these materials, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that influence cell growth and survival.

Comparison with Similar Compounds

4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene can be compared with other similar tetracyclic compounds, such as:

    This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene:

    4-methoxytetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene: Lacks the phenyl group, affecting its reactivity and biological interactions.

The uniqueness of this compound lies in its specific combination of the methoxy and phenyl groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Properties

CAS No.

6973-97-3

Molecular Formula

C21H16O

Molecular Weight

284.3 g/mol

IUPAC Name

4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene

InChI

InChI=1S/C21H16O/c1-22-15-11-12-17-19(13-15)21(14-7-3-2-4-8-14)18-10-6-5-9-16(18)20(17)21/h2-13,20H,1H3

InChI Key

QLGDCRRXHDSRQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3C2(C4=CC=CC=C34)C5=CC=CC=C5

Origin of Product

United States

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